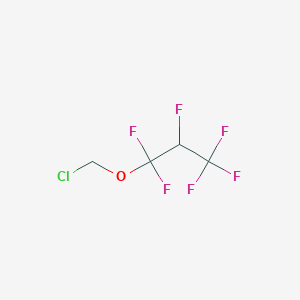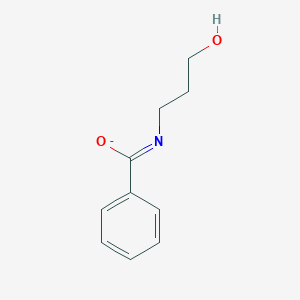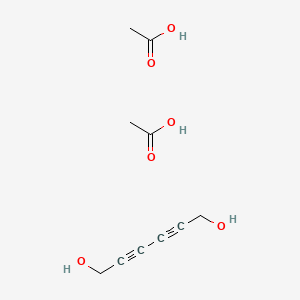
Acetic acid;hexa-2,4-diyne-1,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;hexa-2,4-diyne-1,6-diol is a chemical compound with the molecular formula C10H14O6 and a molecular weight of 230.21500 g/mol . This compound is known for its unique structure, which includes both acetic acid and hexa-2,4-diyne-1,6-diol moieties. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
From Diacetylene and Formaldehyde: One method involves reacting diacetylene with formaldehyde in the presence of a polar solvent and catalytic amounts of a silver catalyst. This reaction yields hexa-2,4-diyne-1,6-diol, which can then be acetylated to form acetic acid;hexa-2,4-diyne-1,6-diol.
From Propargyl Alcohol: Another method involves the polymerization of propargyl alcohol under vacuum or inert gas atmosphere.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The choice of method depends on the availability of raw materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Acetic acid;hexa-2,4-diyne-1,6-diol can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: This compound can also be reduced under specific conditions to yield reduced derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Acetic acid;hexa-2,4-diyne-1,6-diol has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Industry: It is used in the production of polyesters, polyurethanes, adhesives, and textile auxiliaries.
Mécanisme D'action
The mechanism of action of acetic acid;hexa-2,4-diyne-1,6-diol involves its ability to undergo polymerization and other chemical reactions. The compound’s molecular targets and pathways depend on the specific application and reaction conditions. For example, in polymerization, it forms a rigid polymer backbone containing conjugated enyne fragments .
Comparaison Avec Des Composés Similaires
2,4-Hexadiyne-1,6-diol: This compound shares a similar structure but lacks the acetic acid moiety.
Diacetylene Glycol: Another related compound with similar chemical properties.
Uniqueness: Acetic acid;hexa-2,4-diyne-1,6-diol is unique due to its combination of acetic acid and hexa-2,4-diyne-1,6-diol structures, which imparts distinctive chemical reactivity and applications. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
54448-18-9 |
|---|---|
Formule moléculaire |
C10H14O6 |
Poids moléculaire |
230.21 g/mol |
Nom IUPAC |
acetic acid;hexa-2,4-diyne-1,6-diol |
InChI |
InChI=1S/C6H6O2.2C2H4O2/c7-5-3-1-2-4-6-8;2*1-2(3)4/h7-8H,5-6H2;2*1H3,(H,3,4) |
Clé InChI |
OLACEMXFYAOOTK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C(C#CC#CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


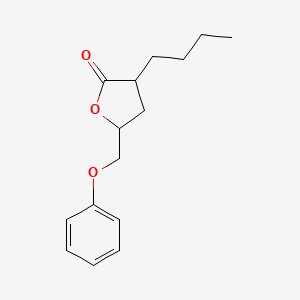
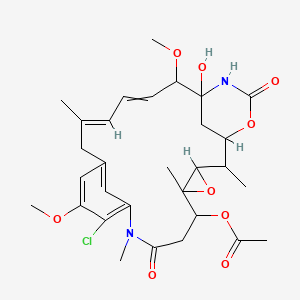

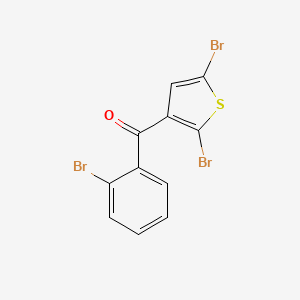
![2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B14630999.png)
![Methyl 4-amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboximidoate](/img/structure/B14631002.png)
![N-Butyl-N-[4-(hydroxymethyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14631004.png)
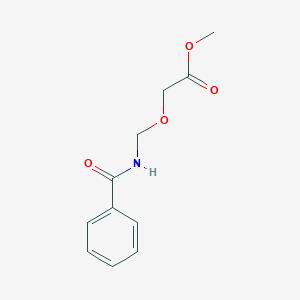
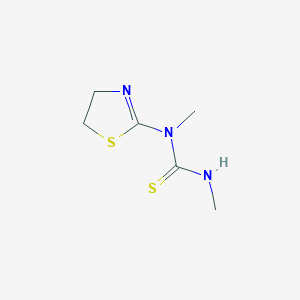
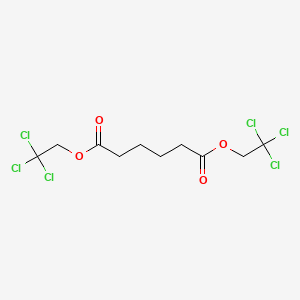
![3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole](/img/structure/B14631030.png)

